

Tricin-d6 chemical structure and properties

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Compound of Interest

Compound Name: *Tricin-d6*

Cat. No.: *B15568477*

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An In-depth Technical Guide to Tricin-d6

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **Tricin-d6**, a deuterated analog of the natural flavonoid Tricin. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties

Tricin-d6 is a stable isotope-labeled version of Tricin, a flavone found in various plants, notably in rice bran.^[1] The deuterium labeling makes **Tricin-d6** a valuable tool in analytical and metabolic studies, particularly as an internal standard for mass spectrometry-based quantification of Tricin.^[1]

The chemical structure of Tricin consists of a flavone backbone with hydroxyl groups at positions 5, 7, and 4', and methoxy groups at positions 3' and 5'. In **Tricin-d6**, six hydrogen atoms are replaced by deuterium atoms. Based on common synthetic labeling practices, the deuterium atoms are typically located on the two methoxy groups at the 3' and 5' positions of the B-ring.

Chemical Structure:

- Tricin: 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one
- **Tricin-d6**: 5,7-dihydroxy-2-(4-hydroxy-3,5-di(methoxy-d3)phenyl)chromen-4-one (presumed)

Physicochemical Properties

Quantitative data for **Tricin-d6** is not readily available in the literature. The following table summarizes the properties of both unlabeled Tricin and **Tricin-d6**, with data for the latter being largely theoretical or provided by commercial suppliers.

Property	Tricin	Tricin-d6
Molecular Formula	C ₁₇ H ₁₄ O ₇ [2]	C ₁₇ H ₈ D ₆ O ₇ [1]
Molar Mass	330.29 g/mol [2]	336.33 g/mol
CAS Number	520-32-1	1178549-27-3
Appearance	Yellow crystals	Data not available
Melting Point	287-289 °C	Data not available
Solubility	Soluble in methanol, ethanol, DMSO	Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of **Tricin-d6** are not extensively published. However, based on its nature as a stable isotope-labeled internal standard, a general workflow for its use in quantitative analysis can be described.

Synthesis of Tricin-d6

The synthesis of **Tricin-d6** would likely follow established synthetic routes for Tricin, but employing deuterated reagents. One common method for introducing deuterium into methoxy groups is to use deuterated methylating agents, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), in the final methylation steps of the synthesis.

Use of Tricin-d6 as an Internal Standard in LC-MS/MS Analysis

Tricin-d6 is ideally suited for use as an internal standard in the quantification of Tricin in biological matrices (e.g., plasma, tissue homogenates) using liquid chromatography-tandem

mass spectrometry (LC-MS/MS).

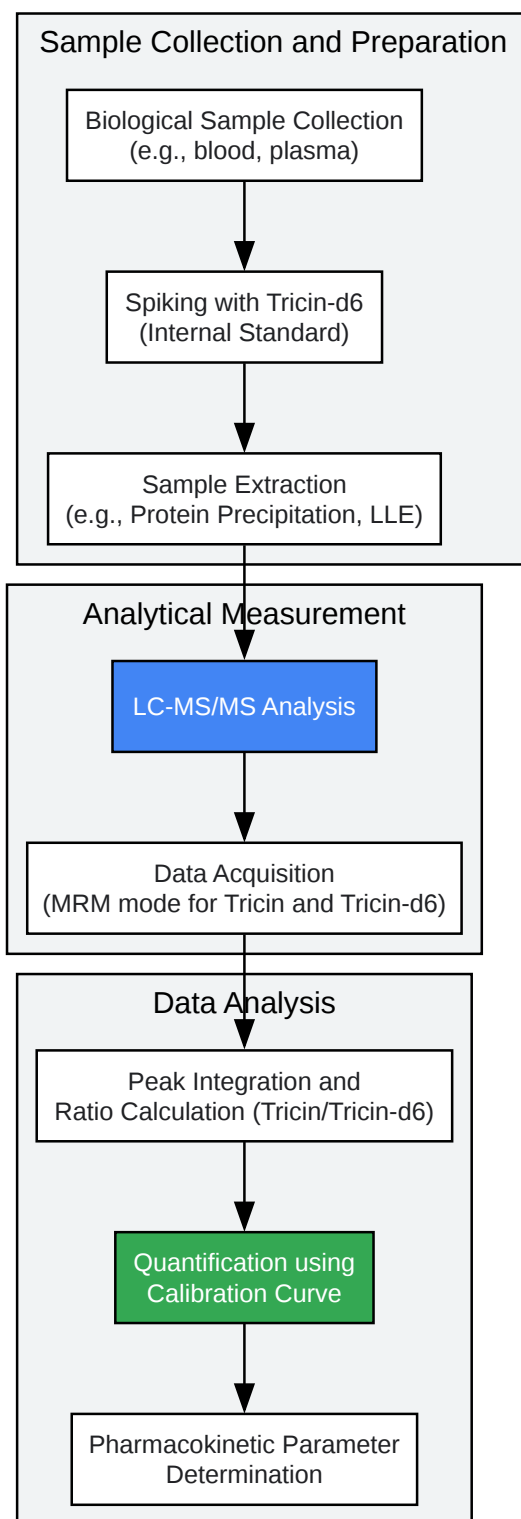
Objective: To accurately quantify the concentration of Tricin in a biological sample.

Methodology:

- Sample Preparation:
 - A known amount of **Tricin-d6** (internal standard) is spiked into the biological sample.
 - The sample is then subjected to a protein precipitation or liquid-liquid extraction procedure to remove interfering substances.
 - The resulting extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - The reconstituted sample is injected into an LC-MS/MS system.
 - Tricin and **Tricin-d6** are chromatographically separated on a suitable column (e.g., C18).
 - The separated analytes are ionized (typically by electrospray ionization, ESI) and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
 - Specific precursor-to-product ion transitions are monitored for both Tricin and **Tricin-d6**.
- Quantification:
 - The peak area ratio of Tricin to **Tricin-d6** is calculated.
 - A calibration curve is constructed by analyzing a series of standards with known concentrations of Tricin and a constant concentration of **Tricin-d6**.
 - The concentration of Tricin in the biological sample is determined by interpolating its peak area ratio from the calibration curve.

The following diagram illustrates a typical workflow for a pharmacokinetic study using a deuterated internal standard like **Tricin-d6**.

Experimental Workflow for Pharmacokinetic Study using Tricin-d6



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Caption: Workflow for a pharmacokinetic study using **Tricin-d6**.

Biological Activity and Signaling Pathways

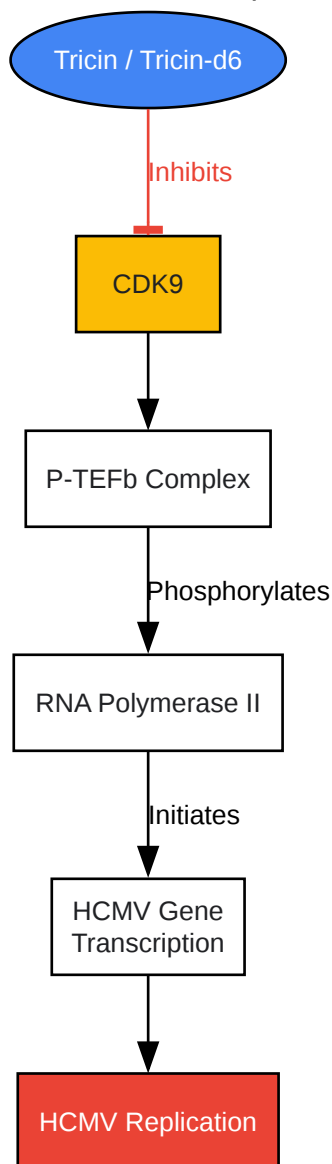
While **Tricin-d6** is primarily used as an analytical standard, its biological activity is presumed to be identical to that of Tricin. Tricin has been shown to possess several interesting biological activities, including antiviral and anticancer effects.

Inhibition of Human Cytomegalovirus (HCMV) via CDK9

Tricin has been reported to inhibit the replication of human cytomegalovirus (HCMV) by targeting cyclin-dependent kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of viral genes. By inhibiting CDK9, Tricin effectively suppresses viral replication.

The following diagram illustrates the proposed mechanism of action.

Tricin's Inhibition of HCMV Replication via CDK9

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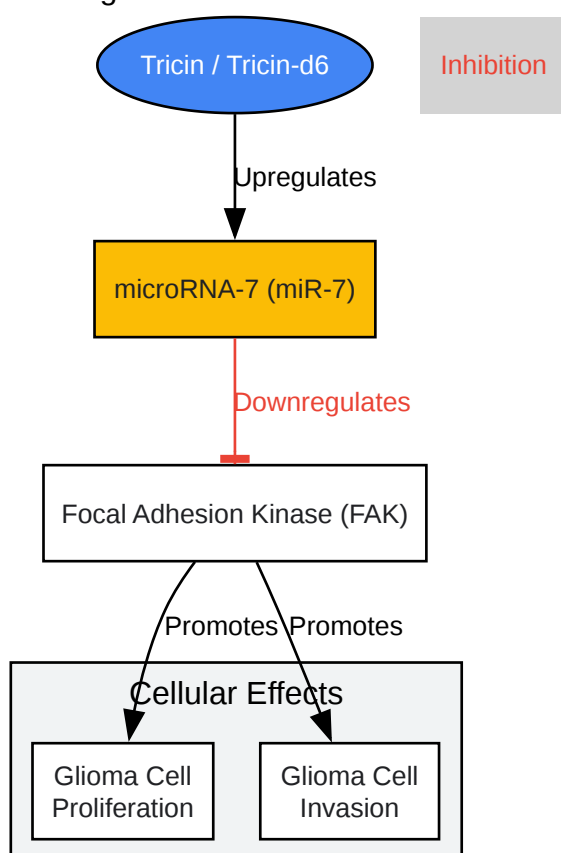
Caption: Mechanism of Tricin's anti-HCMV activity.

Inhibition of Glioma Cell Proliferation and Invasion

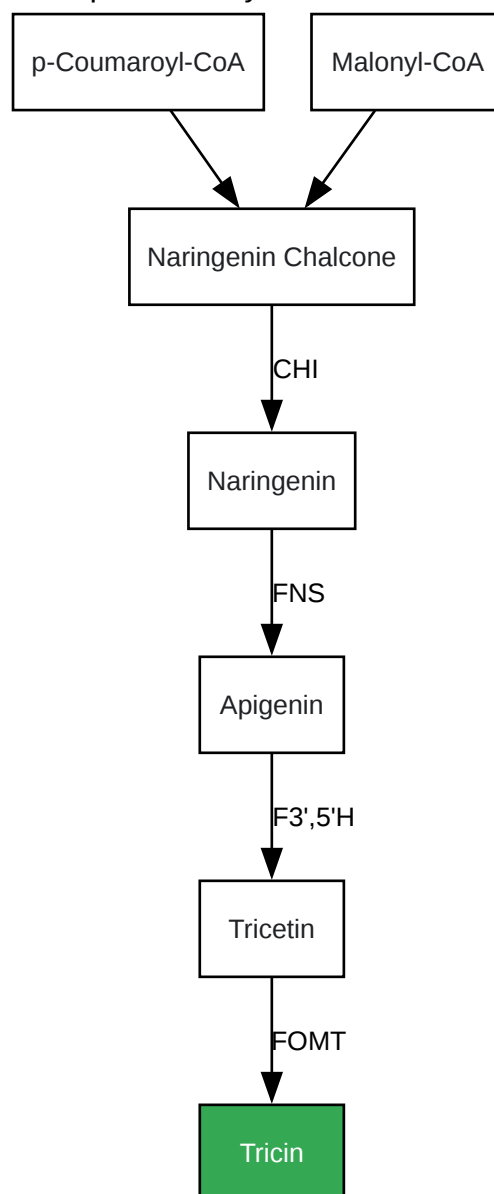
Tricin has also been shown to inhibit the proliferation and invasion of C6 glioma cells. This effect is mediated through the upregulation of microRNA-7 (miR-7), which in turn targets and downregulates the expression of focal adhesion kinase (FAK). FAK is a key signaling molecule involved in cell adhesion, migration, and survival.

The signaling pathway is depicted in the diagram below.

Tricin's Anti-glioma Effect via miR-7/FAK Pathway



Simplified Biosynthesis of Tricin



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